molecular formula C9H8N2O3 B1315057 N-(3-nitrophenyl)acrylamide CAS No. 17090-15-2

N-(3-nitrophenyl)acrylamide

Cat. No. B1315057
CAS RN: 17090-15-2
M. Wt: 192.17 g/mol
InChI Key: PJASPDPXLKIZHB-UHFFFAOYSA-N
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Patent
US04165365

Procedure details

To a solution of 13.8 g. (0.10 mol) of m-nitroaniline in 100 ml. of diethyl ether and 30 ml. of ethyl acetate was added 9.0 g. (0.10 mol) of acryloyl chloride and a solution of 4.0 g. (0.10 mol) of sodium hydroxide in 20 ml. of water. The mixture was stirred overnight (18 hours) at ambient temperature and the precipitate filtered to give N-propenoyl-3-nitroaniline.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].C(OCC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18].[OH-].[Na+]>O.C(OCC)(=O)C>[C:16]([NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)(=[O:19])[CH:17]=[CH2:18] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight (18 hours) at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.